3,5-Dichloropyridine-2,6-diamine

Descripción general

Descripción

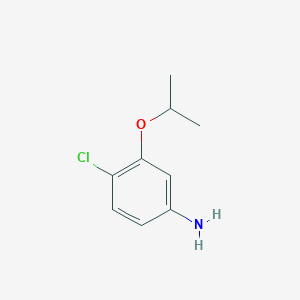

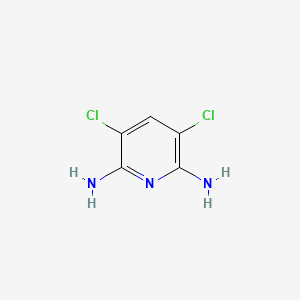

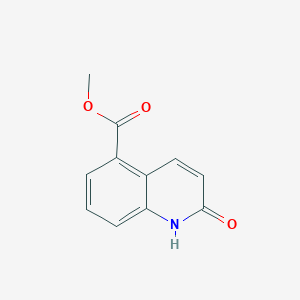

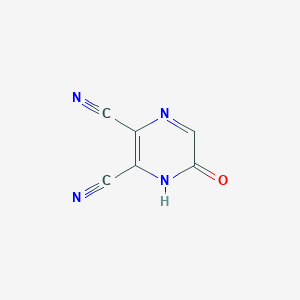

3,5-Dichloropyridine-2,6-diamine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol. It is used as a starting material to synthesize pirozadil, which can be used for reducing blood-fat and antiplatelet condensation .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,4,6-triamino-3,5-dinitropyridine in glacial acetic acid treated with hydrogen peroxide . The mixture is heated under reflux, cooled, diluted with water, and allowed to stand .Molecular Structure Analysis

The molecular structure of 3,5-Dichloropyridine-2,6-diamine is characterized by two chlorine atoms and two amine groups attached to a pyridine ring. The exact structural details would require more specific studies or computational modeling .Chemical Reactions Analysis

Chemoselective Suzuki-Miyaura reactions on similar compounds like 3,5-dibromo-2,6-dichloropyridine have been studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

This compound is used as a building block in the synthesis of chemically relevant organic compounds, particularly in the creation of heterocyclic compounds.

Methods of Application

The reactivity of 3,5-Dichloropyridine-2,6-diamine towards nucleophilic attack allows for its incorporation into various organic frameworks, often involving regioselective reactions.

Results and Outcomes

The synthesis processes typically aim to achieve high yields and selectivity for the desired products, which are then used in further chemical applications .

Antibiotic Production

Scientific Field

Pharmaceutical Chemistry

Application Summary

3,5-Dichloropyridine-2,6-diamine serves as a precursor in the production of certain antibiotics, such as enoxacin.

Methods of Application

The compound undergoes a series of reactions, starting from pyridine and chlorine, to eventually form the antibiotic structure.

Results and Outcomes

The production of antibiotics like enoxacin is crucial for medical applications, providing effective treatment options against bacterial infections .

Environmental Monitoring

Scientific Field

Environmental Chemistry

Application Summary

Due to its widespread use in various industries, the environmental impact of 3,5-Dichloropyridine-2,6-diamine is monitored, especially in aquatic systems.

Methods of Application

Analytical techniques are employed to detect and quantify the presence of this compound in environmental samples.

Results and Outcomes

The data obtained from environmental monitoring contribute to assessing the ecological risk and establishing regulations for industrial emissions .

Chemical Research

Scientific Field

Chemical Research

Application Summary

Researchers utilize 3,5-Dichloropyridine-2,6-diamine to explore new chemical reactions and pathways, expanding the knowledge base of chemistry.

Methods of Application

The compound is subjected to various experimental conditions to observe its reactivity and to discover new reaction mechanisms.

Results and Outcomes

The findings from such research can lead to the development of novel synthetic methods and a deeper understanding of chemical processes .

Catalyst Development

Scientific Field

Catalysis

Application Summary

This dichloropyridine derivative is investigated for its potential role as a ligand in catalyst systems, which could enhance reaction efficiencies.

Methods of Application

The compound is tested in combination with metals to form catalytic complexes, which are then used in various chemical reactions.

Results and Outcomes

The development of new catalysts can result in more sustainable and cost-effective industrial processes .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

3,5-Dichloropyridine-2,6-diamine is used as a standard or reference compound in analytical procedures to calibrate instruments or validate methods.

Methods of Application

It is used in controlled reactions to produce predictable products, which serve as benchmarks in analytical experiments.

Results and Outcomes

The use of such standards ensures the accuracy and reliability of analytical techniques across various scientific disciplines .

Direcciones Futuras

The future directions of research on 3,5-Dichloropyridine-2,6-diamine could involve exploring its potential applications in the synthesis of pharmaceuticals and other organic compounds . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .

Propiedades

IUPAC Name |

3,5-dichloropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGYRPBWSGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506489 | |

| Record name | 3,5-Dichloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloropyridine-2,6-diamine | |

CAS RN |

76942-19-3 | |

| Record name | 3,5-Dichloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)